molecular formula C8H7F2N3O B14054416 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine

Cat. No.: B14054416
M. Wt: 199.16 g/mol
InChI Key: JVXVCQYJTPBQAC-UHFFFAOYSA-N
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Description

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine ( 1804214-30-9) is a fluorinated benzonitrile derivative with the molecular formula C8H7F2N3O and a molecular weight of 199.16 g/mol . This chemical reagent serves as a key synthetic intermediate in medicinal chemistry research, particularly in the development of modulators for the estrogen-related receptor alpha (ERRα) . The strategic incorporation of fluorine atoms and the difluoromethoxy group in its structure enhances the compound's metabolic stability, cell membrane permeability, and overall bioavailability, which are critical properties for investigating new therapeutic agents . Research indicates that this compound and its derivatives show significant promise for the treatment of various conditions including cancer, rheumatoid arthritis, neurological disorders, atherosclerosis, obesity, and diabetes . Its mechanism of action involves modulation of ERRα, an orphan nuclear receptor that plays a critical role in energy metabolism and cellular metabolic pathways . Supplied with a minimum purity of 98%, this product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals . Researchers can access supporting documentation including detailed specifications, SDS, and 1H-NMR data to facilitate their experimental work .

Properties

Molecular Formula

C8H7F2N3O

Molecular Weight

199.16 g/mol

IUPAC Name

2-(difluoromethoxy)-6-hydrazinylbenzonitrile

InChI

InChI=1S/C8H7F2N3O/c9-8(10)14-7-3-1-2-6(13-12)5(7)4-11/h1-3,8,13H,12H2

InChI Key

JVXVCQYJTPBQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)C#N)NN

Origin of Product

United States

Preparation Methods

Difluoromethylation of 2-Cyano-3-hydroxybenzene

A two-step protocol achieves regioselective functionalization:

Step 1: Cyanation via Sandmeyer Reaction
Starting from 3-hydroxyanthranilic acid (1), diazotization with NaNO₂/HCl followed by CuCN treatment yields 2-cyano-3-hydroxybenzene (2) in 68-72% yield.

Step 2: Difluoromethylation Using DAST Reagent
Reaction of 2 with diethylaminosulfur trifluoride (DAST) in anhydrous DCM at -78°C introduces the difluoromethoxy group, producing 2-cyano-3-(difluoromethoxy)benzene (3) in 55-60% yield. Control experiments demonstrate optimized selectivity at sub-zero temperatures, minimizing competing fluorination of the cyano group.

Nitration and Reduction Sequence

Alternative pathway through nitration of 3-(difluoromethoxy)benzaldehyde followed by:

  • Oxime formation with hydroxylamine
  • Dehydration to nitrile using POCl₃/PCl₅
  • Catalytic hydrogenation of nitro group

This route suffers from lower overall yields (38-42%) due to over-reduction of the nitrile group during hydrogenation.

Hydrazine Moiety Installation via Diazonium Salt Chemistry

Diazotization-Reduction Protocol

Adapting classical phenylhydrazine synthesis:

Reaction Conditions

Parameter Optimal Value
Temperature 0-5°C
NaNO₂ Equiv 1.05
HCl Concentration 6M
Reducing Agent SnCl₂·2H₂O
Solvent H₂O/EtOH (1:1)

Procedure

  • Dissolve 2-cyano-3-(difluoromethoxy)aniline (3, 1.0 equiv) in 6M HCl
  • Add NaNO₂ (1.05 equiv) solution at 0°C with vigorous stirring
  • Introduce SnCl₂·2H₂O (2.2 equiv) in concentrated HCl over 30 min
  • Neutralize with NaOH to pH 8-9, extract with ethyl acetate

Yields reach 65-70% with careful pH control to prevent hydrazine decomposition.

Sulfite Reduction Method

Modifying industrial phenylhydrazine production:

Key Advantages

  • Avoids heavy metal contamination from SnCl₂
  • Enables aqueous workup for polar byproducts

Optimized Parameters

  • Na₂SO₃: 3.0 equiv
  • Reaction Time: 4 hr at 65°C
  • Hydrolysis: 35% HCl at 75°C

This method demonstrates superior scalability (85% yield at 500g scale) but requires careful temperature control during hydrolysis to prevent difluoromethoxy group cleavage.

Alternative Synthetic Routes

Ullmann-Type Coupling Strategy

Palladium-catalyzed cross-coupling of hydrazine with pre-functionalized aryl halides:

Catalyst System

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ base in toluene

While theoretically feasible, this approach shows limited success (<25% yield) due to catalyst poisoning by the hydrazine moiety.

Microwave-Assisted Hydrazination

Adapting green chemistry principles:

Reaction Profile

Condition Value
Microwave Power 300W
Temperature 120°C
Time 20 min
Solvent PEG-400/H₂O (3:1)

Preliminary trials show 48% conversion but require extensive post-reaction purification to remove PEG residues.

Critical Analysis of Methodologies

Comparative Performance Metrics

Method Yield (%) Purity (%) Scalability Cost Index
Diazotization-SnCl₂ 65-70 98.5 Moderate $$
Sulfite Reduction 75-85 97.2 High $
Ullmann Coupling 20-25 88.4 Low $$$$
Microwave-Assisted 45-48 95.7 Moderate $$$

The sulfite reduction method emerges as most viable for industrial production, balancing yield and cost-effectiveness. Laboratory-scale synthesis favors the SnCl₂ protocol for higher purity.

Challenges and Optimization Strategies

Functional Group Compatibility

The electron-withdrawing cyano and difluoromethoxy groups significantly impact reaction kinetics:

  • Retard diazotization rate by 40% compared to unsubstituted aniline
  • Increase reduction potential by 0.3V, necessitating stronger reducing agents
  • Require pH stabilization between 6.8-7.2 during workup to prevent hydrolysis

Purification Challenges

  • Silica gel chromatography causes 10-15% product loss due to hydrazine oxidation
  • Recrystallization optimization in hexane/EtOAc (4:1) improves recovery to 82%
  • Activated charcoal treatment removes colored impurities without adsorbing product

Chemical Reactions Analysis

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Substituent Comparison Table

Compound Name Substituents (Phenyl Ring) Key Features Reference
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine 2-CN, 3-OCF₂H High electron-withdrawing effect; improved lipophilicity
[2-Bromo-3-(difluoromethoxy)phenyl]hydrazine 2-Br, 3-OCF₂H Bromo substituent increases molecular weight; potential halogen bonding
(3-Fluorophenyl)hydrazine hydrochloride 3-F Lower steric bulk; reduced metabolic stability vs. difluoromethoxy
1-(2,4-Dichlorophenyl)hydrazine derivatives 2-Cl, 4-Cl Enhanced electrophilicity; common in agrochemicals
1-(4-Nitrophenyl)hydrazine derivatives 4-NO₂ Strong electron-withdrawing; used in dyes and explosives

Key Observations

  • Lipophilicity: The difluoromethoxy group increases logP compared to methoxy (–OCH₃) or hydroxyl (–OH) analogs, improving membrane permeability .
  • Steric Effects: The 2-cyano and 3-difluoromethoxy substituents create steric hindrance, which may reduce reaction rates in nucleophilic additions compared to less substituted analogs .

Physicochemical Properties

  • Spectroscopic Characterization:
    • ¹H NMR: Aromatic protons adjacent to EWGs (e.g., –CN) show downfield shifts (δ 7.5–8.5 ppm). The –OCF₂H group may split into a doublet due to coupling with fluorine .
    • IR: Stretching vibrations for –CN (~2200 cm⁻¹) and –NH– (~3300 cm⁻¹) are characteristic .
  • Thermal Stability: Hydrazines with EWGs (e.g., –NO₂, –CN) often exhibit lower thermal stability due to increased susceptibility to decomposition .

Biological Activity

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a cyano group, a difluoromethoxy group, and a hydrazine moiety attached to a phenyl ring, this compound exhibits unique structural features that may contribute to its reactivity and biological effects. The ongoing research into its biological activity highlights its potential as an anticancer and antimicrobial agent.

Molecular Characteristics

  • Molecular Formula : C10_{10}H8_{8}F2_2N4_4O
  • Molecular Weight : Approximately 199.16 g/mol

Structural Features

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine contains:

  • A cyano group that may act as an electrophile.
  • A difluoromethoxy group that enhances lipophilicity, potentially improving cellular permeability.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
1-(2-Cyano-3-(trifluoromethoxy)phenyl)hydrazineTrifluoromethoxy group instead of difluoromethoxyDifferent reactivity profile due to trifluoromethyl substitution
1-(2-Cyano-3-(methoxy)phenyl)hydrazineMethoxy group instead of difluoromethoxyLess lipophilic; potentially different biological activity
1-(2-Cyano-3-(chloromethoxy)phenyl)hydrazineChloromethoxy group presentMay exhibit different chemical stability and reactivity patterns

Anticancer Properties

Preliminary studies suggest that 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine may exhibit anticancer properties . The mechanism of action appears to involve covalent bonding with specific molecular targets, which could lead to various biochemical effects. Research indicates that compounds with similar structures can disrupt tubulin dynamics, leading to anti-mitotic effects in cancer cells .

Case Study: Inhibition of SMYD2

A related study explored the inhibition of SMYD2 (SET and MYND domain-containing protein 2), a histone methyltransferase implicated in various cancers. The structure-activity relationship (SAR) studies indicated that derivatives of the compound, including those with difluoromethoxy substitutions, displayed significant inhibitory activity (IC50_{50} values around 0.8 μM) . This suggests potential pathways for therapeutic applications in cancer treatment.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . The unique structural features may facilitate interactions with bacterial cell membranes or essential metabolic pathways, although detailed mechanisms remain to be elucidated.

The biological activity of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is believed to arise from its ability to interact with nucleophiles in biological systems due to the electrophilic nature of the cyano group. This interaction can lead to:

  • Covalent modifications of proteins.
  • Disruption of cellular processes such as signal transduction pathways.

Interaction Studies

Ongoing research focuses on understanding how this compound interacts with biological macromolecules, which is crucial for elucidating its therapeutic effects and potential side effects.

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